![molecular formula C11H11BrO3 B1367635 Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate CAS No. 113730-57-7](/img/structure/B1367635.png)
Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate
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Description
Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11BrO3 . It has a molecular weight of 271.11 .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been discussed in various studies . For example, one method involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with a bromo group at the 7th position and an ethyl carboxylate group at the 2nd position .Physical And Chemical Properties Analysis
This compound is a solid compound that should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Applications
- Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate has been used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the preparation of [1,2,3]Triazolo[1,5-a]quinoline derivatives, a process involving oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).
- In another study, it served as a precursor for synthesizing a range of substituted 2,3-dihydrobenzofuran derivatives via ortho-quinone methide intermediates. This method has potential applications in drug discovery (Shaikh & Varvounis, 2014).
properties
IUPAC Name |
ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-5,9H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFMOLTUKPGFMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551568 |
Source
|
Record name | Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113730-57-7 |
Source
|
Record name | Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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